molecular formula C27H27N3O B12120563 7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Katalognummer: B12120563
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: XXNOTAHVYFFVCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indolo[2,3-b]quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core fused with an indole ring, and a pentyloxybenzyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of isatin with an appropriate benzylamine derivative, followed by cyclization and functionalization steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of fully or partially reduced products .

Wissenschaftliche Forschungsanwendungen

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with biological macromolecules. The compound is known to intercalate into DNA, stabilizing the DNA duplex and potentially inhibiting the replication of cancer cells. This intercalation disrupts the normal function of DNA, leading to cell death. Additionally, the compound may interact with specific proteins and enzymes, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the pentyloxybenzyl group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Eigenschaften

Molekularformel

C27H27N3O

Molekulargewicht

409.5 g/mol

IUPAC-Name

7-methyl-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-3-4-9-17-31-24-16-8-5-12-20(24)18-30-26-19(2)11-10-13-21(26)25-27(30)29-23-15-7-6-14-22(23)28-25/h5-8,10-16H,3-4,9,17-18H2,1-2H3

InChI-Schlüssel

XXNOTAHVYFFVCX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.